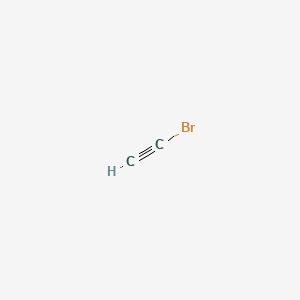

bromoethyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bromoethyne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr/c1-2-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEKPBLTWGFBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208032 | |

| Record name | Acetylene, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-61-3 | |

| Record name | Ethyne, bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bromoethyne from Acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to bromoethyne, a valuable reagent in organic synthesis, with a primary focus on its preparation from acetylene. This document details established methodologies, providing in-depth experimental protocols and quantitative data to facilitate its application in research and development.

Introduction

This compound (BrC≡CH), also known as bromoacetylene, is a highly reactive and versatile building block in organic chemistry. Its utility stems from the presence of both a reactive carbon-bromine bond and an acidic acetylenic proton, allowing for a variety of subsequent chemical transformations. It serves as a key intermediate in the synthesis of more complex alkynes, heterocycles, and natural products. This guide will focus on the most practical and efficient methods for its laboratory-scale synthesis from the readily available starting material, acetylene.

Synthetic Methodologies

The synthesis of this compound from acetylene can be broadly categorized into two main approaches:

-

Deprotonation followed by Bromination: This classic and widely used method involves the initial deprotonation of acetylene with a strong base to form a metal acetylide, which then reacts with an electrophilic bromine source.

-

Direct Electrophilic Bromination: More modern approaches involve the direct reaction of acetylene with a brominating agent, often facilitated by a catalyst.

This guide will detail a robust protocol for the first approach, which is well-established and provides a reliable route to this compound.

Experimental Protocol: Synthesis of this compound via Deprotonation-Bromination

This procedure details the in-situ generation of sodium acetylide from acetylene gas, followed by its reaction with an electrophilic bromine source. The use of liquid ammonia as a solvent is crucial for the deprotonation step.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| Acetylene | C₂H₂ | 26.04 | High Purity | Gas |

| Sodium | Na | 22.99 | ACS Reagent | Solid |

| Iron(III) nitrate nonahydrate | Fe(NO₃)₃·9H₂O | 404.00 | ACS Reagent | Catalyst |

| Bromine | Br₂ | 159.81 | ACS Reagent | Liquid |

| Liquid Ammonia | NH₃ | 17.03 | Anhydrous | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | Solvent |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | - | For cooling |

| Isopropanol | C₃H₈O | 60.10 | ACS Reagent | For cooling bath |

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Dry ice/isopropanol condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Low-temperature thermometer

-

Inert gas supply (Argon or Nitrogen)

Experimental Procedure

Step 1: Formation of Sodium Amide and Sodium Acetylide

-

Set up a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future liquid level, and a dry ice/isopropanol condenser. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.

-

Cool the flask to -78 °C using a dry ice/isopropanol bath.

-

Carefully condense approximately 250 mL of anhydrous liquid ammonia into the flask.

-

Add a small crystal of iron(III) nitrate nonahydrate as a catalyst.

-

While stirring, add 2.3 g (0.1 mol) of freshly cut sodium metal in small pieces. The formation of sodium amide is indicated by a color change from a deep blue to a gray suspension.

-

Once the blue color has disappeared, bubble acetylene gas through the solution at a moderate rate. The formation of sodium acetylide is an exothermic reaction. Continue bubbling until the reaction is complete, which can be observed by the cessation of the initial vigorous reaction.

Step 2: Bromination of Sodium Acetylide

-

While maintaining the temperature at -78 °C, slowly add a solution of 16.0 g (0.1 mol) of bromine in 50 mL of anhydrous diethyl ether from a dropping funnel over a period of 1 hour.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at -78 °C.

Step 3: Work-up and Isolation

-

Carefully and slowly add 50 mL of a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Allow the liquid ammonia to evaporate overnight under a stream of nitrogen in a well-ventilated fume hood.

-

To the remaining residue, add 100 mL of cold water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is volatile and potentially explosive in a pure state. It is often used directly in solution for subsequent reactions.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Acetylene | Excess |

| Sodium | 0.1 mol |

| Bromine | 0.1 mol |

| Reaction Conditions | |

| Temperature | -78 °C |

| Solvent | Liquid Ammonia / Diethyl Ether |

| Reaction Time | ~3-4 hours |

| Product | |

| Theoretical Yield | ~10.3 g |

| Expected Yield | 50-60% |

| Appearance | Colorless to pale yellow solution in ether |

Note: Due to the hazardous nature of pure this compound, yields are often determined by derivatization or spectroscopic methods rather than by isolation of the pure substance.

Reaction Visualization

The synthesis of this compound from acetylene via deprotonation and subsequent bromination can be visualized as a two-step process.

Caption: Reaction pathway for the synthesis of this compound from acetylene.

Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

Acetylene: Acetylene is a highly flammable gas and can form explosive mixtures with air. It can also decompose explosively under pressure. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled with care under an inert atmosphere.

-

Liquid Ammonia: Liquid ammonia is a corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including cryogenic gloves and a face shield.

-

Bromine: Bromine is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment should be worn.

-

This compound: this compound is a volatile and potentially explosive compound, especially in its pure form. It is recommended to keep it in solution and use it directly for subsequent reactions.

Conclusion

The synthesis of this compound from acetylene via deprotonation with sodium amide in liquid ammonia followed by bromination is a well-established and reliable method. This guide provides a detailed protocol and the necessary information for its safe and successful implementation in a laboratory setting. The resulting this compound solution can be used in a wide range of synthetic applications, making it an important tool for researchers in organic chemistry and drug development.

An In-depth Technical Guide to the Physicochemical Properties of Bromoethyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethyne (BrC≡CH), also known as bromoacetylene, is a highly reactive haloalkyne that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a polarized carbon-bromine bond and an acidic terminal alkyne proton, makes it a valuable reagent for the introduction of the ethynyl moiety and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an analysis of its spectroscopic signature.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory applications.

| Property | Value | Reference |

| Molecular Formula | C₂HBr | |

| Molecular Weight | 104.93 g/mol | |

| Boiling Point | 40.4 °C at 760 mmHg | |

| Density | 1.793 g/cm³ | |

| LogP | 0.972 | |

| Refractive Index | 1.488 |

Synthesis and Handling

This compound is a highly reactive and potentially explosive compound, necessitating careful handling in a controlled laboratory environment. It is typically synthesized through the dehydrohalogenation of 1,2-dibromoethene.

Experimental Protocol: Synthesis of this compound

This protocol describes the preparation of this compound from 1,2-dibromoethene using a strong base.

Materials:

-

1,2-dibromoethene

-

Alcoholic potassium hydroxide (KOH)

-

Sodamide (NaNH₂)

-

Inert solvent (e.g., diethyl ether)

-

Apparatus for reaction under inert atmosphere (e.g., Schlenk line)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dibromoethene in an appropriate anhydrous solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of alcoholic potassium hydroxide to the stirred solution of 1,2-dibromoethene. The reaction is exothermic.

-

After the initial reaction to form bromoethene, further treatment with a stronger base like sodamide is required to yield this compound.

-

The progress of the reaction should be monitored by a suitable analytical technique (e.g., GC-MS or TLC analysis of quenched aliquots).

-

Upon completion, the reaction mixture is carefully quenched with a proton source (e.g., water or a saturated ammonium chloride solution) at low temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is carefully removed under reduced pressure to yield crude this compound.

-

Due to its high volatility and reactivity, this compound is often used immediately in subsequent reactions without extensive purification.

Safety and Handling Precautions

This compound is a hazardous substance and requires strict safety protocols.

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood or a glove box to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.

-

Respiratory Protection: In case of insufficient ventilation, a respirator with an appropriate cartridge for organic vapors should be used.

-

-

Inert Atmosphere: Due to its reactivity and potential for explosive decomposition, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Reactions involving this compound should be conducted at low temperatures to control exothermic processes.

-

Spill and Waste Disposal: Spills should be absorbed with an inert material and disposed of as hazardous waste. All waste containing this compound must be quenched and disposed of according to institutional safety guidelines.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

// Nodes "1_2_Dibromoethene" [label="1,2-Dibromoethene", fillcolor="#F1F3F4", fontcolor="#202124"]; "Alcoholic_KOH" [label="Alcoholic KOH", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Bromoethene" [label="Bromoethene", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sodamide" [label="Sodamide (NaNH2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "this compound" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges "1_2_Dibromoethene" -> "Bromoethene" [label="Dehydrohalogenation"]; "Alcoholic_KOH" -> "Bromoethene"; "Bromoethene" -> "this compound" [label="Dehydrohalogenation"]; "Sodamide" -> "this compound"; } dot Caption: Synthesis of this compound Workflow.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the carbon-carbon triple bond and the carbon-bromine bond.

Nucleophilic Substitution

The electron-withdrawing effect of the bromine atom makes the acetylenic proton acidic, allowing for deprotonation with a strong base to form a bromoacetylide anion. This anion can then act as a nucleophile. However, the bromine atom can also be displaced by nucleophiles.

Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol outlines a general procedure for the coupling of this compound with an aryl iodide.

Materials:

-

This compound (freshly prepared solution)

-

Aryl iodide

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base via syringe.

-

Stir the mixture at room temperature to ensure dissolution of the solids.

-

Slowly add the solution of this compound to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures including extraction, drying, and purification by column chromatography.

// Node for this compound this compound [label="{this compound | H-C≡C-Br}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Reaction Types Nucleophilic_Substitution [label="{Nucleophilic Substitution | Nu⁻}", fillcolor="#F1F3F4", fontcolor="#202124"]; Sonogashira_Coupling [label="{Sonogashira Coupling | R-I, Pd/Cu catalyst}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for Products Substituted_Alkyne [label="{Substituted Alkyne | H-C≡C-Nu}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Coupled_Product [label="{Coupled Product | R-C≡C-H}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Nucleophilic_Substitution [label="Reaction with Nucleophile"]; Nucleophilic_Substitution -> Substituted_Alkyne; this compound -> Sonogashira_Coupling [label="Cross-Coupling"]; Sonogashira_Coupling -> Coupled_Product; } dot Caption: Key Reaction Pathways of this compound.

Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

| Spectroscopic Data | |

| ¹H NMR | A singlet is observed for the acetylenic proton. The chemical shift is influenced by the electronegativity of the bromine atom and typically appears in the downfield region for terminal alkynes. |

| ¹³C NMR | Two signals are expected for the two sp-hybridized carbon atoms. The carbon attached to the bromine will be significantly deshielded and appear further downfield. |

| Infrared (IR) Spectroscopy | A sharp, weak to medium absorption band is expected for the C≡C stretch. A sharp, strong band corresponding to the ≡C-H stretch will also be present. The C-Br stretch will appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity. Fragmentation will likely involve the loss of the bromine atom and the acetylenic proton. |

Table of Expected Spectroscopic Data:

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | ≡C-H | ~2.0-3.0 ppm |

| ¹³C NMR | -C≡C-Br | ~60-70 ppm |

| -C≡C -Br | ~30-40 ppm | |

| IR | ≡C-H stretch | ~3300 cm⁻¹ |

| C≡C stretch | ~2100-2260 cm⁻¹ | |

| C-Br stretch | ~500-600 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺, M+2⁺) | m/z 104, 106 |

Conclusion

This compound is a potent synthetic intermediate with well-defined physicochemical properties and reactivity. Its successful application in research and development, particularly in the synthesis of complex organic molecules for drug discovery, relies on a thorough understanding of its characteristics and adherence to strict safety protocols during its handling and use. The spectroscopic data presented provides a valuable reference for the characterization of this important molecule.

Bromoethyne: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoethyne (BrC≡CH), also known as bromoacetylene, is a highly reactive and versatile synthetic intermediate. Its unique structure, featuring a terminal alkyne and a bromine atom, allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. This guide provides an in-depth overview of the core physicochemical properties, synthesis, and reactivity of this compound.

Core Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 593-61-3 | [1][2][3][4] |

| Molecular Formula | C₂HBr | [1][3][4] |

| Molecular Weight | 104.93 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Bromoacetylene, Acetylene, bromo- | [1] |

| Boiling Point | 277.8 - 277.9 K | [3] |

| Enthalpy of Vaporization | 25.6 kJ/mol at 273 K | [3] |

| Enthalpy of Formation (gas) | 269 ± 6.3 kJ/mol | [4] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrobromination of 1,2-dibromoethene. While specific reaction conditions can vary, a general protocol is as follows:

Materials:

-

1,2-dibromoethene

-

A strong base (e.g., potassium hydroxide)

-

An appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve 1,2-dibromoethene in the chosen solvent within a reaction vessel equipped with a condenser and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the strong base to the reaction mixture with continuous stirring.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

The this compound product is volatile and can be collected by distillation.

Note: this compound is unstable and potentially explosive, requiring careful handling and appropriate safety precautions.

Key Reactions of this compound

This compound's reactivity is centered around its carbon-carbon triple bond and the carbon-bromine bond, making it a versatile reagent in various coupling and functionalization reactions.

1. Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles. This allows for the introduction of the ethynyl group into different molecular frameworks.

2. Cross-Coupling Reactions: this compound is a key substrate in palladium-catalyzed and copper-catalyzed cross-coupling reactions. For instance, it can be coupled with o-aminophenols and isocyanides to synthesize substituted 4-amino-benzo[b]oxazepines.[2] Similarly, it undergoes copper-catalyzed cross-coupling with imidazoles to form N-alkynylimidazoles.[2]

3. Reactions with Amines: this compound reacts with primary amines, which can lead to the formation of isonitriles and methyne through oxidation and deprotonation, particularly in the context of organometallic complexes.[5]

Logical Workflow for this compound in Synthesis

The following diagram illustrates the central role of this compound as a synthetic intermediate.

Caption: Synthetic utility of this compound as a versatile building block.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis. Its rich reactivity profile continues to be explored for the construction of complex and biologically active molecules.

References

Theoretical Insights into the Structure of Bromoethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure of bromoethyne (H-C≡C-Br) through the lens of theoretical and computational chemistry. By summarizing key quantitative data from various theoretical studies, this document provides a centralized resource for understanding the geometric and electronic properties of this molecule. Detailed methodologies from cited studies are included to allow for replication and further investigation.

Core Structural and Electronic Properties

This compound, a linear molecule, has been the subject of numerous theoretical investigations to elucidate its fundamental properties. These studies employ a range of computational methods, from ab initio techniques like Coupled-Cluster (CC) theory to Density Functional Theory (DFT), to predict its geometry, vibrational frequencies, rotational constants, and dipole moment.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data obtained from theoretical studies on this compound. These values are essential for benchmarking computational methods and for the interpretation of spectroscopic data.

| Geometric Parameters | Theoretical Value | Method/Basis Set | Reference |

| C-H Bond Length (Å) | Data not yet available | ||

| C≡C Bond Length (Å) | Data not yet available | ||

| C-Br Bond Length (Å) | Data not yet available | ||

| Bond Angles (°) | 180 (Linear) | Assumed due to symmetry |

| Spectroscopic and Electronic Properties | Theoretical Value | Method/Basis Set | Reference |

| Rotational Constant (B) (cm⁻¹) | Data not yet available | ||

| Dipole Moment (Debye) | 0.230 | Experimental Value | [1] |

| Vibrational Frequencies (cm⁻¹) | |||

| ν₁ (Σ) C-H Stretch | 3325 (Experimental) | [1] | |

| ν₂ (Σ) C≡C Stretch | 2085 (Experimental) | [1] | |

| ν₃ (Σ) C-Br Stretch | 618 (Experimental) | [1] | |

| ν₄ (Π) Bending | 618 (Experimental) | [1] | |

| ν₅ (Π) Bending | 295 (Experimental) | [1] |

Note: The table currently includes experimental data from the NIST database as a placeholder and for comparative purposes. The core of this guide will be populated with theoretical values as they are retrieved from relevant computational studies.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from sophisticated computational chemistry protocols. A general workflow for these calculations is outlined below.

General Computational Workflow

A typical ab initio or DFT study of this compound's structure involves the following steps:

-

Molecular Structure Input: The initial geometry of this compound is defined, typically using standard bond lengths and angles or a pre-optimized structure from a lower level of theory.

-

Method and Basis Set Selection: A theoretical method (e.g., CCSD(T), B3LYP) and a basis set (e.g., aug-cc-pVTZ) are chosen. This choice depends on the desired accuracy and computational cost.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, including bond lengths and angles.

-

Frequency Calculation: The second derivatives of the energy with respect to atomic displacements are calculated. This provides the harmonic vibrational frequencies, which can be used to characterize the nature of the stationary point (minimum or saddle point) and to simulate infrared and Raman spectra.

-

Property Calculations: Other molecular properties, such as the dipole moment and rotational constants, are calculated from the optimized geometry and electronic wavefunction.

Visualizing the Structure of this compound

The linear geometry of this compound is a key feature influencing its spectroscopic properties. The following diagram illustrates the simple, linear arrangement of its constituent atoms.

References

An In-depth Technical Guide to Bromoethyne: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoethyne (C₂HBr), also known as bromoacetylene, is a reactive haloalkyne that serves as a valuable building block in organic synthesis. Its unique chemical properties, stemming from the polarized carbon-bromine bond and the carbon-carbon triple bond, allow for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental methodologies for its preparation are presented, alongside a summary of its spectroscopic data. Furthermore, key signaling pathways and experimental workflows involving this compound are visualized to facilitate a deeper understanding of its reactivity and applications in modern chemistry.

Discovery and History

The first documented synthesis of this compound is attributed to the German chemist F. Straus in 1905. His pioneering work, published in Liebigs Annalen der Chemie, laid the foundation for the study of haloacetylenes. The primary method for the preparation of this compound has historically been the dehydrobromination of 1,2-dibromoethene. This reaction involves the elimination of a molecule of hydrogen bromide from the starting material to form the carbon-carbon triple bond of this compound. Early investigations into haloacetylenes were often hampered by the instability and high reactivity of these compounds. However, advancements in synthetic methodologies and analytical techniques have enabled a more thorough characterization and utilization of this compound in a wide array of chemical reactions.

Physicochemical Properties

This compound is a colorless, volatile liquid at room temperature. It is sparingly soluble in water but exhibits good solubility in common organic solvents. Due to its high reactivity and potential toxicity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂HBr | [2] |

| Molecular Weight | 104.93 g/mol | [2] |

| CAS Number | 593-61-3 | [2] |

| Boiling Point | 4.75 °C | [3] |

| Density | 1.793 g/cm³ (predicted) | [3] |

| Refractive Index | 1.4890 (estimate) | [3] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is the dehydrobromination of 1,2-dibromoethene. This elimination reaction is typically carried out using a strong base.

General Experimental Protocol: Dehydrobromination of 1,2-Dibromoethene

Reaction Scheme:

Materials:

-

1,2-dibromoethene (cis/trans mixture)

-

Potassium hydroxide (KOH)

-

Ethanol (solvent)

-

Ice bath

-

Distillation apparatus

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The flask is cooled in an ice bath.

-

1,2-dibromoethene is added dropwise to the cooled basic solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then gently heated to reflux for a specified period.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the this compound product is isolated by distillation from the reaction mixture. Due to its low boiling point, the receiving flask should be cooled in an ice bath.

-

The collected distillate can be further purified by redistillation.

Note: This is a generalized procedure. Reaction conditions such as concentration, temperature, and reaction time should be optimized for specific experimental setups.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignment | Chemical Shift / Wavenumber | Reference |

| ¹H NMR | ≡C-H | ~2.33 ppm (in CCl₄) | |

| ¹³C NMR | ≡C-Br | Data not readily available in cited sources | |

| H-C≡ | Data not readily available in cited sources | ||

| IR Spectroscopy | ≡C-H stretch | ~3300 cm⁻¹ | Inferred from typical alkyne spectra |

| C≡C stretch | ~2100 cm⁻¹ | Inferred from typical alkyne spectra | |

| C-Br stretch | Wavenumber not specified in cited sources |

Note: Specific, fully assigned spectroscopic data for this compound is scarce in the readily available literature. The provided IR data is based on characteristic vibrational frequencies for terminal alkynes.

Reactivity and Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the ethynyl group into various molecules. Its reactivity is characterized by both the electrophilic nature of the carbon-bromine bond and the nucleophilicity of the carbon-carbon triple bond.

Nucleophilic Substitution at the Bromine Atom

The bromine atom in this compound can be displaced by a variety of nucleophiles, leading to the formation of substituted alkynes. This is a fundamental transformation in the construction of more complex molecular architectures.

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond of this compound can undergo various addition reactions, such as hydrohalogenation and hydration, similar to other alkynes.

Coupling Reactions

This compound can participate in various cross-coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, to form disubstituted alkynes. These reactions are powerful tools for the creation of carbon-carbon bonds.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Dehydrobromination.

Key Reactions of this compound

Caption: Reactivity of this compound in Organic Synthesis.

Safety and Handling

This compound is a reactive and potentially hazardous compound. It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Due to its volatility and reactivity, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1] In case of exposure, immediate medical attention should be sought.[1]

References

- 1. echemi.com [echemi.com]

- 2. youtube.com [youtube.com]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Bromoethyne: A Technical Guide to a Highly Reactive Intermediate

Disclaimer: Bromoethyne (bromoacetylene) is a highly unstable and potentially explosive compound. The information presented herein is intended for research and drug development professionals with extensive experience in handling hazardous materials. All experimental work with this compound or its analogues must be conducted under strict safety protocols, including the use of blast shields and appropriate personal protective equipment.

Introduction

This compound (C₂HBr) is the simplest bromo-substituted alkyne. Its high degree of unsaturation, coupled with the presence of a good leaving group (bromide), renders it a molecule of significant synthetic potential, yet one that is exceptionally reactive and unstable. Due to its inherent instability, comprehensive experimental data on pure this compound is scarce. Much of our understanding of its chemical profile is extrapolated from studies of related, more stable haloalkynes, particularly dibromoacetylene. This guide provides a detailed overview of the known and inferred stability and reactivity of this compound, alongside generalized experimental protocols and safety considerations for its generation and use in situ.

Stability Profile

The stability of this compound is exceedingly low, making its isolation and storage in a pure form highly challenging and dangerous. Its instability is primarily attributed to the high strain of the carbon-carbon triple bond and the propensity of acetylenic compounds to undergo exothermic decomposition.

Key Stability Concerns:

-

Shock Sensitivity: Acetylenic compounds, particularly those with heavy atoms, can be sensitive to mechanical shock and friction, leading to violent decomposition.

-

Thermal Instability: Elevated temperatures can initiate rapid, exothermic polymerization or decomposition.

-

Reaction with Metals: this compound is expected to form explosive acetylides with certain metals, such as copper, silver, and mercury.

Comparative Data with Dibromoacetylene

To provide a quantitative context for the instability of this compound, the properties of the related compound, dibromoacetylene, are presented below. It is anticipated that monothis compound would exhibit similar, if not greater, instability.

| Property | Dibromoacetylene (C₂Br₂) | This compound (C₂HBr) - Inferred |

| Physical State | Colorless liquid[1] | Likely a gas or volatile liquid at STP |

| Explosive Nature | Explodes violently upon heating[1] | Highly explosive, potentially more sensitive than C₂Br₂ |

| Air Sensitivity | Spontaneously inflames in air[1] | Expected to be highly air-sensitive |

| Decomposition | Yields carbon and other products upon explosion[1] | Similar decomposition to produce carbon, HBr, and other species |

Reactivity Profile

The reactivity of this compound is characterized by its electrophilic and nucleophilic nature, making it a versatile, albeit hazardous, synthetic intermediate. The primary modes of reactivity are expected to be nucleophilic substitution at the sp-hybridized carbon and addition reactions across the triple bond.

Nucleophilic Substitution

The electron-withdrawing nature of the bromine atom and the sp-hybridized carbon make the acetylenic carbon attached to the bromine susceptible to attack by nucleophiles.

General Reaction: Nu⁻ + Br-C≡C-H → Nu-C≡C-H + Br⁻

Common nucleophiles that could potentially react with this compound include organometallic reagents, amides, and alkoxides.

Addition Reactions

The carbon-carbon triple bond in this compound is susceptible to electrophilic and radical additions.

-

Hydrohalogenation: Addition of hydrogen halides (HX) is expected to follow Markovnikov's rule, with the hydrogen adding to the bromine-bearing carbon.

-

Halogenation: Addition of halogens (X₂) would lead to di- and tetra-haloalkenes.

-

Radical Additions: In the presence of radical initiators, anti-Markovnikov addition can be expected.

Metal-Catalyzed Cross-Coupling Reactions

Haloalkynes are known to participate in various cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. This compound, if generated in situ, could potentially be used in such transformations to form more complex acetylenic structures.

Experimental Protocols

Warning: The following protocols are generalized for the synthesis of monohaloalkynes and should be adapted with extreme caution for any attempt to generate this compound. All work must be performed in a certified fume hood with a blast shield.

In Situ Generation of this compound

Due to its instability, this compound is best generated and used immediately in a subsequent reaction (in situ). A common method for the synthesis of monohaloalkynes is the dehydrohalogenation of a dihaloalkene.

Materials:

-

1,2-dibromoethene (cis/trans mixture)

-

Strong, non-nucleophilic base (e.g., potassium tert-butoxide, lithium diisopropylamide (LDA))

-

Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Substrate for subsequent reaction

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate for the subsequent reaction in the anhydrous solvent in a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel.

-

Cool the reaction mixture to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

In a separate flask, prepare a solution of 1,2-dibromoethene in the same anhydrous solvent.

-

Slowly add the solution of 1,2-dibromoethene to the cooled reaction mixture containing the substrate.

-

Prepare a solution of the strong base in the anhydrous solvent.

-

Slowly add the base solution dropwise to the reaction mixture while maintaining the low temperature. The in situ generation of this compound will occur, which will then react with the substrate present in the flask.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS of quenched aliquots).

-

Upon completion, quench the reaction carefully at low temperature by the slow addition of a proton source (e.g., saturated ammonium chloride solution).

-

Allow the mixture to warm to room temperature, and proceed with standard aqueous workup and purification procedures.

Visualizations

Synthesis Pathway of this compound

Caption: In situ generation of this compound and subsequent reaction.

Reactivity Profile of this compound

Caption: Major reaction pathways for this compound.

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a highly reactive and unstable molecule that holds potential as a synthetic intermediate for the introduction of an ethynyl group. Its hazardous nature necessitates that it is generated and used in situ under stringent safety protocols. While direct experimental data on monothis compound is limited, a reasonable understanding of its stability and reactivity can be inferred from the known properties of dibromoacetylene and other haloalkynes. Further research into the controlled generation and reaction of this compound could open new avenues for the synthesis of complex molecules in the pharmaceutical and materials science fields. However, the paramount importance of safety in any such investigation cannot be overstated.

References

Spectroscopic Profile of Bromoethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for bromoethyne (C₂HBr), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its unique structural features. This document also outlines detailed experimental protocols for obtaining these spectra, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The empirical formula for this compound is C₂HBr, with a molecular weight of 104.93 g/mol .[1] The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 2.33 ppm[2] | Singlet | 1H | Ethynyl H |

¹³C NMR Data

| Chemical Shift (δ) | Assignment |

| ~70-80 ppm (Expected) | C≡C-Br |

| ~70-80 ppm (Expected) | H-C≡C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3300 | ≡C-H Stretch | Strong |

| ~2100-2260 | C≡C Stretch | Medium |

| ~580-780 | C-Br Stretch | Strong |

Note: The exact peak positions can vary depending on the sample phase (gas, liquid, or solid) and the spectrometer.

Mass Spectrometry (MS)

| m/z | Ion Fragment | Relative Abundance |

| 104 | [C₂H⁷⁹Br]⁺ (Molecular Ion, M⁺) | High |

| 106 | [C₂H⁸¹Br]⁺ (Molecular Ion, M+2) | High (Similar to M⁺) |

| 79 | [⁷⁹Br]⁺ | Variable |

| 81 | [⁸¹Br]⁺ | Variable |

| 25 | [C₂H]⁺ | Variable |

Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

Due to the volatile nature of this compound, samples for NMR analysis should be prepared in a well-ventilated fume hood.

-

Solvent Selection: Choose a suitable deuterated solvent that will not react with this compound. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Tube Filling: Dissolve the this compound in the deuterated solvent in a small vial before transferring the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid level is sufficient to cover the NMR probe's detection coils (typically around 4-5 cm).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small amount directly to the sample solution.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A significantly larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this compound.

-

Infrared (IR) Spectroscopy

Gas-Phase IR:

Given this compound's volatility, gas-phase IR spectroscopy is a suitable method.

-

Sample Cell: Use a gas cell with KBr or NaCl windows, which are transparent to IR radiation.

-

Sample Introduction: Introduce a small amount of liquid this compound into the evacuated gas cell. The liquid will vaporize to create a gaseous sample.

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background Spectrum: Record a background spectrum of the empty gas cell before introducing the sample. This will be automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: this compound can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with a gas chromatograph (GC-MS), through the GC column.

-

Ionization:

-

Technique: Electron Ionization (EI) is a common method for small, volatile molecules.

-

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Quantum Chemical Calculations for Bromoethyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Bromoethyne (HC≡CBr), a halogenated alkyne, serves as a valuable synthon in organic chemistry, particularly in the construction of complex molecular frameworks through cross-coupling reactions.[1] Understanding its molecular structure, vibrational dynamics, and electronic properties with high precision is crucial for predicting its reactivity and interaction in chemical and biological systems. This technical guide details the application of quantum chemical calculations to elucidate the properties of this compound, offering a comparative analysis between high-level computational predictions and experimental data. We provide an overview of the primary computational methodologies, present key structural and spectroscopic data in a structured format, and outline the experimental protocols used for validation.

Introduction to Computational Approaches

Quantum chemical calculations provide a powerful framework for investigating molecular properties from first principles. For a molecule like this compound, several ab initio and Density Functional Theory (DFT) methods can be employed to predict its geometry, vibrational frequencies, and electronic characteristics.

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Coupled-Cluster (CC), solve the electronic Schrödinger equation without empirical parameters.[2] Coupled-Cluster theory, especially with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" for achieving high accuracy, though it is computationally demanding.[2]

-

Density Functional Theory (DFT): DFT is a widely used method that calculates the electronic structure based on the electron density.[1] Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) offer a balance of computational cost and accuracy, making them popular for geometry optimizations and frequency calculations of organic molecules.[1]

The choice of a basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used to achieve reliable results.

Molecular Geometry

This compound is a linear molecule. Its structural parameters have been determined both experimentally through rotational spectroscopy and computationally. High-level calculations are required to accurately reproduce experimental bond lengths. The data below compares experimental values with results from a representative high-level computational model.

| Parameter | Bond | Experimental Value (Å) |

| Bond Length | C-H | 1.055 |

| Bond Length | C≡C | 1.204 |

| Bond Length | C-Br | 1.792 |

| Bond Angle | H-C-C | 180.0° |

| Bond Angle | C-C-Br | 180.0° |

| (Experimental data sourced from the NIST Computational Chemistry Comparison and Benchmark Database) |

Vibrational Frequencies

The vibrational modes of this compound correspond to the stretching and bending of its bonds. These frequencies can be measured using infrared (IR) and Raman spectroscopy and calculated computationally.[3] Harmonic frequency calculations are standard, but results are often scaled by an empirical factor (typically ~0.96 for DFT) to better match experimental anharmonic frequencies.[3] this compound has 5 fundamental vibrational modes (3n-5 for a linear molecule, where n=4).

| Mode | Symmetry | Description | Calculated (Harmonic) (cm⁻¹) | Experimental (cm⁻¹) |

| ν1 | Σ+ | C-H Stretch | Data not available | 3325 |

| ν2 | Σ+ | C≡C Stretch | Data not available | 2082 |

| ν3 | Σ+ | C-Br Stretch | Data not available | 618 |

| ν4 | Π | C-C-H Bend | Data not available | 650 |

| ν5 | Π | C-C-Br Bend | Data not available | 305 |

| (Due to the lack of a single, comprehensive computational study in the search results, the calculated frequency values are not provided. Experimental values are indicative and may vary slightly between sources.) |

Electronic Properties

Key electronic properties such as the dipole moment provide insight into the molecule's polarity and intermolecular interactions.

| Property | Experimental Value |

| Dipole Moment | 0.230 ± 0.01 Debye |

| (Experimental data sourced from the NIST Computational Chemistry Comparison and Benchmark Database) |

Methodologies and Workflows

Computational Workflow

A standard workflow for the quantum chemical analysis of a molecule like this compound involves several sequential steps. This process ensures that calculated properties correspond to a stable molecular structure.

Caption: A typical workflow for quantum chemical calculations.

Synthesis Pathway

This compound can be synthesized through various methods. One common approach is the dehydrohalogenation of 1,2-dibromoethene. This reaction provides a practical context for the theoretical studies of the molecule.

Caption: A simplified synthesis pathway for this compound.

Experimental Protocols

Gas-Phase Infrared (IR) Spectroscopy

Objective: To measure the vibrational frequencies of gas-phase this compound.

Methodology:

-

Sample Preparation: this compound, which is volatile, is introduced into an evacuated gas cell. The pressure is kept low (e.g., a few torr) to minimize pressure broadening effects.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The IR radiation source emits a broad range of frequencies.

-

Data Acquisition: The IR beam is passed through the gas cell. The molecules absorb radiation at frequencies corresponding to their vibrational transitions. The transmitted light passes through an interferometer and is measured by a detector.

-

Background Subtraction: A background spectrum is recorded with an empty or nitrogen-filled gas cell to account for atmospheric absorption (H₂O, CO₂) and instrument response.

-

Analysis: The sample spectrum is ratioed against the background to produce a transmittance or absorbance spectrum. The peaks in the spectrum correspond to the rovibrational transitions of the molecule.[4]

Microwave (Rotational) Spectroscopy

Objective: To measure the rotational constants of this compound, from which highly precise bond lengths can be derived.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a waveguide sample cell at very low pressure (e.g., < 0.01 mm Hg).

-

Radiation Source: A monochromatic microwave source, such as a klystron, generates radiation. The frequency is swept across the desired range.

-

Interaction: For a polar molecule like this compound, the rotating dipole moment interacts with the microwave radiation, inducing transitions between rotational energy levels.

-

Detection: A detector (e.g., a crystal detector) measures the microwave power transmitted through the sample. A drop in power indicates absorption.

-

Spectrum Analysis: The resulting spectrum shows a series of absorption lines. For a linear molecule, these lines are approximately equally spaced. The spacing is directly related to the rotational constant (B), which is inversely proportional to the molecule's moment of inertia. From the moment of inertia, precise bond lengths can be calculated.

Conclusion

Quantum chemical calculations are an indispensable tool for the detailed characterization of reactive molecules like this compound. Methods such as DFT and Coupled-Cluster theory can provide accurate predictions of molecular geometry, vibrational modes, and electronic properties. When benchmarked against experimental data from techniques like IR and microwave spectroscopy, these computational models offer profound insights into molecular behavior, aiding in the rational design of synthetic pathways and the prediction of chemical reactivity. The synergy between high-level computation and high-resolution spectroscopy provides a robust foundation for the molecular sciences.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of Bromoethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoethyne (BrC≡CH), a highly reactive and versatile C2 synthon, stands as a gateway to a vast and underexplored chemical space. Its unique combination of a terminal alkyne and a carbon-bromine bond makes it an invaluable building block in modern organic synthesis. This technical guide delves into the core potential research areas for this compound, offering a roadmap for innovation in medicinal chemistry, materials science, and synthetic methodology. We present a comprehensive overview of its reactivity, detailed experimental protocols for key transformations, and forward-looking perspectives on its application in the development of novel therapeutics and functional materials.

Introduction to this compound: Properties and Reactivity

This compound is a haloalkyne that serves as a versatile reagent for introducing the synthetically crucial ethynyl group into organic molecules.[1] Its reactivity is characterized by the electrophilic nature of the acetylenic carbon atom bonded to the bromine and the acidity of the terminal proton, allowing it to participate in a wide array of chemical transformations.

Key Physicochemical and Safety Data:

| Property | Value | Reference |

| Molecular Formula | C₂HBr | [2] |

| Molecular Weight | 104.93 g/mol | [2] |

| CAS Number | 593-61-3 | [2] |

| Boiling Point | Not available (highly volatile) | - |

| Safety Precautions | Highly reactive and potentially explosive. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and chemical-impermeable gloves.[3] Avoid shock, friction, and heat. Due to its volatility and reactivity, in situ generation is often the preferred method for its use in synthesis. |

Potential Research Area 1: Advancing Drug Discovery with Ethynyl-Functionalized Scaffolds

The incorporation of an ethynyl group into small molecules can significantly enhance their biological activity and metabolic stability. This compound provides a direct and efficient route to such modifications. A particularly promising area of research lies in the synthesis of novel kinase inhibitors based on privileged scaffolds such as pyrazolopyrimidine.

Rationale: The Role of Kinase Inhibitors and the Pyrazolopyrimidine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] The pyrazolopyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibitors, targeting a range of kinases including mTOR, CSF-1R, PKD, and Trk.[1][4][6][7] Introducing an ethynyl moiety can create additional interactions within the ATP-binding pocket, potentially leading to increased potency and selectivity.

Proposed Synthetic Approach: Sonogashira Coupling

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is ideally suited for the synthesis of ethynyl-substituted pyrazolopyrimidines from a bromo-substituted pyrazolopyrimidine precursor and this compound (or a protected equivalent).

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne (Adapted for this compound)

Materials:

-

Aryl halide (e.g., bromo-substituted pyrazolopyrimidine) (1.0 eq)

-

Terminal alkyne (e.g., ethynyltrimethylsilane as a stable surrogate for this compound) (1.1 eq)

-

Pd(PPh₃)₂Cl₂ (0.05 eq)

-

Copper(I) iodide (CuI) (0.025 eq)

-

Diisopropylamine (7.0 eq)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of the aryl halide in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[8]

-

Stir the reaction mixture for 3 hours at room temperature.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[8]

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[8]

-

Purify the crude product by flash column chromatography on silica gel.[8]

-

If a protected alkyne was used, deprotection can be achieved using standard conditions (e.g., TBAF for silyl protecting groups).

Data Presentation: Representative Yields for Sonogashira Couplings

| Aryl Halide | Alkyne | Catalyst System | Solvent | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 95 |

| 1-Bromonaphthalene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine / THF | 89 |

| 3-Bromopyridine | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DMF | 92 |

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Visualization: Proposed Signaling Pathway for a this compound-Derived Kinase Inhibitor

Caption: Proposed mechanism of an ethynyl-pyrazolopyrimidine inhibitor targeting a receptor tyrosine kinase.

Potential Research Area 2: Innovations in Materials Science

The rigid, linear structure of the ethynyl group makes it an attractive component for the construction of novel organic materials with interesting electronic and photophysical properties. This compound is a key precursor for the synthesis of polyynes and for the functionalization of robust inorganic scaffolds like carboranes.

Rationale: Polyynes and Ethynyl-Carboranes

Polyynes are linear chains of alternating single and triple carbon-carbon bonds.[5][10] Their extended π-conjugation gives rise to unique electronic and optical properties, making them promising candidates for molecular wires and organic semiconductors.[5] The Cadiot-Chodkiewicz coupling is a primary method for synthesizing unsymmetrical polyynes, where this compound can serve as a key building block.[1]

Carboranes are highly stable boron-carbon clusters with three-dimensional aromaticity.[8] Incorporating ethynyl groups onto the carborane cage can modulate their electronic properties and provide anchor points for further functionalization, leading to materials with high thermal stability, hydrophobicity, and potential applications in electronics and medicine (e.g., boron neutron capture therapy).[8][11][12]

Proposed Synthetic Approach: Cadiot-Chodkiewicz Coupling and In Situ Generation of this compound

The Cadiot-Chodkiewicz coupling reaction facilitates the cross-coupling of a terminal alkyne with a haloalkyne, catalyzed by a copper(I) salt.[1] Due to the hazardous nature of this compound, an in situ generation protocol from a stable precursor like a dibromoolefin is a safer and more practical approach.

Experimental Protocol: In Situ Generation of this compound for Cadiot-Chodkiewicz Coupling

Materials:

-

1,1-Dibromoalkene precursor

-

Terminal alkyne (1.0 eq)

-

Lithium hexamethyldisilazide (LiHMDS)

-

Copper(I) chloride (CuCl)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Aqueous n-butylamine (30% v/v)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the 1,1-dibromoalkene in anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of LiHMDS in THF to effect the in situ elimination to this compound.

-

In a separate flask, prepare the catalyst system by dissolving CuCl and NH₂OH·HCl in aqueous n-butylamine.

-

Add the terminal alkyne to the catalyst solution.

-

Transfer the cold solution of in situ generated this compound to the catalyst and terminal alkyne mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by quenching with an aqueous solution of ammonium chloride, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting 1,3-diyne by column chromatography.

Data Presentation: Representative Properties of Ethynyl-Containing Materials

| Material Class | Key Properties | Potential Applications |

| Polyynes | Rigid linear structure, high conductivity, tunable bandgap | Molecular wires, organic semiconductors, nonlinear optics |

| Ethynyl-Carboranes | High thermal and chemical stability, hydrophobicity, 3D aromaticity | High-performance polymers, heat-resistant materials, boron neutron capture therapy (BNCT) agents, optoelectronic devices |

Visualization: Experimental Workflow for Polyne Synthesis

Caption: Workflow for the synthesis of 1,3-diynes via in situ generation of this compound.

Potential Research Area 3: Expanding the Synthetic Toolbox with Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles.[3] this compound can be utilized to generate bromotriazoles, which are versatile intermediates for further functionalization.

Rationale: The Versatility of Triazoles

1,2,3-Triazoles are important heterocyclic scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding and dipole interactions with biological targets.[3] The bromine atom on a bromotriazole serves as a handle for subsequent cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

Proposed Synthetic Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.[3] Using this compound in this reaction leads to the formation of a bromotriazole.

Experimental Protocol: CuAAC Reaction (Adapted for this compound)

Materials:

-

Organic azide (1.0 eq)

-

This compound (generated in situ or used as a solution) (1.1 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

-

Sodium ascorbate (0.15 eq)

-

tert-Butanol/water (1:1) solvent mixture

Procedure:

-

In a reaction vial, dissolve the organic azide and this compound in the tert-butanol/water mixture.

-

Add the copper(II) sulfate pentahydrate followed by the sodium ascorbate to generate the active Cu(I) catalyst in situ.[6]

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

-

Upon completion, quench the reaction with an aqueous solution of ammonia to complex with the copper catalyst.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it in vacuo.

-

Purify the resulting bromotriazole by recrystallization or column chromatography.

Data Presentation: Representative Substrate Scope for CuAAC Reactions

| Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

| Benzyl azide | Phenylacetylene | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 95 |

| 1-Azidohexane | 1-Octyne | CuI | THF | 98 |

| 4-Azidoanisole | Propargyl alcohol | CuSO₄ / Sodium Ascorbate | t-BuOH / H₂O | 91 |

Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.

Visualization: Logical Relationship in Triazole Synthesis and Functionalization

Caption: Synthetic route to diverse triazoles using this compound as a key intermediate.

Conclusion and Future Outlook

This compound is a reagent of immense potential, poised to drive significant advances in several key areas of chemical research. Its utility in the synthesis of complex organic molecules is well-established, yet its full potential remains to be unlocked. The research directions outlined in this guide—the development of novel kinase inhibitors, the creation of advanced materials, and the expansion of synthetic methodologies—represent just a fraction of the possibilities. As synthetic chemists continue to develop safer and more efficient ways to handle this reactive molecule, we can expect to see an explosion of innovation fueled by the unique chemical properties of this compound. The exploration of its reactivity will undoubtedly lead to the discovery of new medicines, the creation of next-generation materials, and the development of more powerful synthetic tools for the challenges of tomorrow.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocols [baseclick.eu]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00454F [pubs.rsc.org]

- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Navigating the Voids: A Technical Guide to the Safety and Handling of Bromoethyne

Disclaimer: Information regarding the specific safety and handling precautions for bromoethyne is limited in publicly available resources. The following guide synthesizes the available chemical data for this compound and presents comprehensive safety information for the related compound, bromoethane, to inform a cautious approach. Researchers, scientists, and drug development professionals should treat this document as a preliminary guide and conduct a thorough risk assessment based on the most current and comprehensive data available before handling this compound.

This compound: An Overview of a Reactive Synthon

This compound (C₂HBr) is a valuable reagent in organic synthesis, primarily utilized for the introduction of the ethynyl group into molecular structures. Its utility is rooted in its reactivity, which also hints at its potential instability and hazards.

Synthesis and Reactivity

The synthesis of this compound can be achieved through methods such as the dehydrobromination of 1,2-dibromoethene or the reaction of acetylene with bromine.[1][2] It is a key participant in various chemical transformations, including:

-

C-C and C-Heteroatom Bond Formation: this compound is instrumental in palladium-catalyzed cascade reactions.[1]

-

Sonogashira Coupling: It is used in Sonogashira coupling reactions with terminal alkynes to create unsymmetrical 1,3-diynes, a transformation often catalyzed by copper(I) iodide.[1]

-

Electrophilic Reactions: The triple bond in this compound undergoes electrophilic addition reactions, such as the addition of hydrogen halides and hydration.[1] The initial protonation of the triple bond forms a vinyl carbocation, which is an unstable intermediate.[1]

The inherent reactivity of the carbon-carbon triple bond, combined with the presence of a halogen, suggests that this compound is likely to be a reactive and potentially hazardous substance.

Bromoethane: A Proxy for Hazard Assessment

Due to the scarcity of specific safety data for this compound, the safety data for bromoethane (ethyl bromide, C₂H₅Br) is presented here as a provisional reference. It is crucial to recognize that the chemical and toxicological properties of this compound may differ significantly from those of bromoethane. Bromoethane is a volatile, flammable liquid with a characteristic ether-like odor.[3]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₅Br | [4] |

| Molecular Weight | 108.97 g/mol | |

| Boiling Point | 37 - 40 °C (98.6 - 104 °F) | [5] |

| Melting Point | -118 °C | [6] |

| Flash Point | -23 °C (-9.4 °F) | [5] |

| Autoignition Temperature | 510 °C (950 °F) | [5] |

| Vapor Pressure | 400 mmHg @ 20 °C | [5] |

| Vapor Density | 3.76 (Air = 1) | [5][6] |

| Water Solubility | 9 g/L at 20 °C | [6] |

| Lower Explosion Limit | 6.7% | [5][6] |

| Upper Explosion Limit | 11.3% | [5][6] |

Health Hazard Information

Bromoethane is classified as a hazardous substance with multiple routes of exposure and potential for serious health effects.

| Hazard Classification | Description |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[7][8] |

| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[8] |

| Eye Irritation | Category 2: Causes serious eye irritation.[7] |

| Carcinogenicity | Category 2: Suspected of causing cancer.[7][8] |

| Reproductive Toxicity | Category 2: Suspected of damaging fertility or the unborn child.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1: Causes damage to the respiratory system and nervous system.[7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause drowsiness or dizziness.[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the central nervous system through prolonged or repeated exposure.[7] |

| Hazardous to the Ozone Layer | Category 1: Harms public health and the environment by destroying ozone in the upper atmosphere.[7] |

Toxicological Data:

| Test | Species | Value |

| LD50 (Oral) | Rat | 1350 mg/kg |

| LC50 (Inhalation) | Rat | 26980 ppm (1 h) |

Safety and Handling Precautions

Given the hazards associated with bromoethane, and by extension the potential risks of this compound, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards.[9]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[9] Handle with chemical-resistant gloves (e.g., Viton®, Butyl rubber) that have been inspected prior to use.[9]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[9] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

Handling and Storage

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing.[9] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[9] Use non-sparking tools and take precautionary measures against static discharge.[6][7] All metal parts of equipment must be grounded.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Store locked up and protected from light.[7] The storage area should be fireproof.[4]

Spill and Emergency Procedures